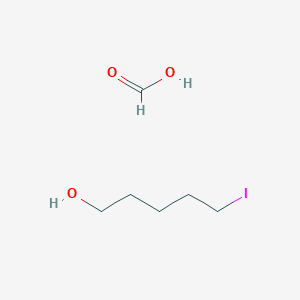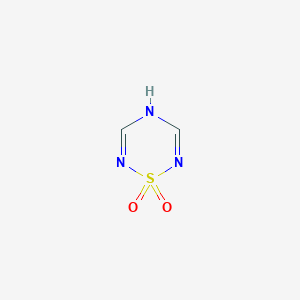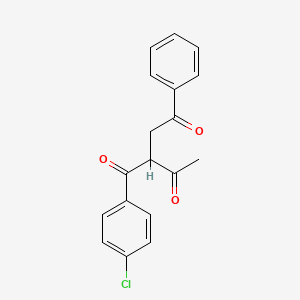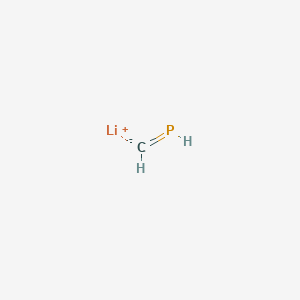![molecular formula C6H7Cl2NO3 B14364070 4-[2-Chloro(oxo)acetamido]butanoyl chloride CAS No. 91466-98-7](/img/structure/B14364070.png)
4-[2-Chloro(oxo)acetamido]butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Chloro(oxo)acetamido]butanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a chloroacetamido group attached to a butanoyl chloride backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro(oxo)acetamido]butanoyl chloride typically involves the reaction of 4-aminobutyric acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Chloro(oxo)acetamido]butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Pyridine and triethylamine.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
4-[2-Chloro(oxo)acetamido]butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-Chloro(oxo)acetamido]butanoyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The chloro group can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobutyryl chloride: Similar structure but lacks the acetamido group.
2-Chlorobutanoyl chloride: Similar structure but the chloro group is positioned differently.
Uniqueness
4-[2-Chloro(oxo)acetamido]butanoyl chloride is unique due to the presence of both a chloroacetamido group and a butanoyl chloride backbone. This combination of functional groups provides it with distinct reactivity and makes it a versatile reagent in various chemical transformations.
Propiedades
Número CAS |
91466-98-7 |
|---|---|
Fórmula molecular |
C6H7Cl2NO3 |
Peso molecular |
212.03 g/mol |
Nombre IUPAC |
4-[(2-chloro-2-oxoacetyl)amino]butanoyl chloride |
InChI |
InChI=1S/C6H7Cl2NO3/c7-4(10)2-1-3-9-6(12)5(8)11/h1-3H2,(H,9,12) |
Clave InChI |
SLGWOPVGJXMHTK-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)Cl)CNC(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)

![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)

![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)

![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)

